Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is a chemical compound known for its unique structure and properties It is composed of a phosphoramidate group attached to a diphenyl and a dimethylamino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate typically involves the reaction of diphenylphosphine with 4-(dimethylamino)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phosphoramidate bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidates, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate has several scientific research applications, including:
Chemistry: It is used as a ligand in catalysis for various organic reactions, such as cross-coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by coordinating with metal centers in catalytic cycles, facilitating various chemical transformations. Its phosphoramidate group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
- 4-(Diphenylphosphino)-N,N-dimethylaniline
Uniqueness
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
62569-11-3 |
---|---|
Molekularformel |
C20H21N2O3P |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-N-diphenoxyphosphoryl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H21N2O3P/c1-22(2)18-15-13-17(14-16-18)21-26(23,24-19-9-5-3-6-10-19)25-20-11-7-4-8-12-20/h3-16H,1-2H3,(H,21,23) |
InChI-Schlüssel |
KVPUIWQDCRKRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.